molecular formula C23H34N4O2 B5240382 N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide

Cat. No.: B5240382
M. Wt: 398.5 g/mol
InChI Key: INHGRHFGESUMLK-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: This step involves the acylation of the piperidine ring with 3-(dimethylamino)benzoyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

    Fentanyl analogs: These compounds share structural similarities and are known for their potent analgesic effects.

    Piperidine-based drugs: Other drugs containing the piperidine ring, such as certain antipsychotics and antihistamines, can be compared in terms of their pharmacological profiles and therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological properties, which may offer advantages over similar compounds in certain therapeutic contexts.

Properties

IUPAC Name

N-cyclopropyl-1-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O2/c1-25(2)21-5-3-4-18(16-21)23(29)27-14-10-20(11-15-27)26-12-8-17(9-13-26)22(28)24-19-6-7-19/h3-5,16-17,19-20H,6-15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHGRHFGESUMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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